Phenatic acid A

Description

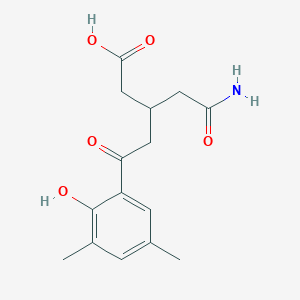

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

3-(2-amino-2-oxoethyl)-5-(2-hydroxy-3,5-dimethylphenyl)-5-oxopentanoic acid |

InChI |

InChI=1S/C15H19NO5/c1-8-3-9(2)15(21)11(4-8)12(17)5-10(6-13(16)18)7-14(19)20/h3-4,10,21H,5-7H2,1-2H3,(H2,16,18)(H,19,20) |

InChI Key |

QMGAPCUMGLSWCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)CC(CC(=O)N)CC(=O)O)O)C |

Synonyms |

phenatic acid A |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Phenatic Acid a

Historical Context of Phenatic Acid A Discovery

This compound is a phenolic compound that was discovered along with phenatic acid B. These compounds were identified as new potentiators of antifungal miconazole (B906) activity. The discovery was reported in 2005 by researchers at the Kitasato Institute for Life Sciences & Graduate School of Infection Control Sciences, Kitasato University, Japan. nih.gov

Microorganismal Sources and Producing Strains

This compound is produced by microorganisms, specifically certain species of bacteria. nih.govresearchgate.netkitasato-u.ac.jpresearchgate.netresearchgate.netfrontiersin.org

Streptomyces Species as Prolific Producers

The genus Streptomyces, belonging to the phylum Actinomycetota, is well-established as a prolific source of diverse bioactive secondary metabolites, including antibiotics, immunosuppressants, and anticancer agents. researchgate.netfrontiersin.orgacs.org Phenatic acids A and B were notably isolated from a strain of Streptomyces. nih.govkitasato-u.ac.jpresearchgate.netfrontiersin.orgscite.ai This highlights the continued importance of Streptomyces in the discovery of new natural products with potential therapeutic applications. researchgate.netfrontiersin.orgacs.org

Strain-Specific Production Profiles

The production of secondary metabolites, including this compound, can vary between different strains of Streptomyces. For instance, Phenatic acids A and B were detected in the culture broth of Streptomyces sp. K03-0132. researchgate.net Research indicates that different Streptomyces strains, even those that are phylogenetically similar, can exhibit variations in their secondary metabolite profiles, producing both core metabolites shared by related strains and accessory metabolites that are strain-specific. nih.gov The specific strain Streptomyces sp. K03-0132 has been identified as a producer of phenatic acids A and B. nih.govresearchgate.netscite.ai Another study also mentioned Streptomyces noursei as a source of phenatic acid. frontiersin.org

The production levels of phenatic acids A and B by Streptomyces sp. K03-0132 in culture broth have been quantified over time. researchgate.net

| Time (days) | This compound Concentration (mg/ml) | Phenatic Acid B Concentration (mg/ml) |

| Day 2 | Detected | Detected |

| Day 6 | 6.7 | 19.7 |

Note: Data extracted from search result researchgate.net.

Advanced Isolation Methodologies

The isolation of this compound from microbial cultures involves a series of steps aimed at separating the compound from the complex mixture of metabolites and culture components. nih.govresearchgate.netresearchgate.netfrontiersin.org

Solvent Extraction Techniques

Solvent extraction is a fundamental technique used in the initial stages of isolating natural products like this compound from fermentation broths. nih.govresearchgate.netresearchgate.netfrontiersin.org This process leverages the differential solubility of compounds in various solvents to selectively extract the target molecule. For the isolation of phenatic acids A and B, solvent extraction was employed using the culture of Streptomyces sp. K03-0132. nih.govresearchgate.net Ethyl acetate (B1210297) has been reported as an extraction solvent for fermentation broth in related studies on isolating antimicrobial agents from Streptomyces. researchgate.net The choice of solvent is crucial and often depends on the polarity and chemical characteristics of the compound being isolated. researchgate.netmodares.ac.ir

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel, HPLC)

Following solvent extraction, chromatographic techniques are essential for further purification and isolation of this compound. nih.govresearchgate.netresearchgate.netfrontiersin.org These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. savemyexams.comifsc.edu.br

Silica gel column chromatography is a common technique used in the purification of natural products. nih.govresearchgate.net It involves passing the extracted material through a column packed with silica gel, separating compounds based on their polarity. ifsc.edu.br Phenatic acids A and B were purified using silica gel column chromatography. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced and high-resolution chromatographic technique widely used for the separation and purification of various compounds, including phenolic compounds and organic acids. nih.govresearchgate.netpan.olsztyn.plnih.govscielo.org.bo HPLC was utilized in the isolation procedure for phenatic acids A and B, providing a crucial step in obtaining the pure compounds. nih.govresearchgate.netresearchgate.netscite.ai This technique allows for precise separation based on factors such as polarity and size, depending on the stationary phase and mobile phase employed. savemyexams.comifsc.edu.brscielo.org.bo Semi- preparative HPLC has also been used in the fractionation of extracts from Streptomyces. acs.org

The combination of solvent extraction and chromatographic methods like silica gel column chromatography and HPLC is a standard approach for the isolation and purification of bioactive secondary metabolites from microbial sources. nih.govresearchgate.netresearchgate.netfrontiersin.org

Structural Elucidation of this compound

The structure of this compound was elucidated using spectroscopic analyses. nih.govresearchgate.net Key techniques employed included various Nuclear Magnetic Resonance (NMR) experiments. nih.govresearchgate.net NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. nih.govresearchgate.net The molecular formula of this compound was determined to be C₁₅H₁₉NO₅ based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) measurements. researchgate.net Analysis of the ¹³C NMR spectrum revealed 15 resolved signals, classified by DEPT spectra, indicating the presence of methyl, methylene (B1212753), methine, and quaternary carbons, as well as carbonyl carbons. researchgate.net The ¹H NMR spectrum provided signals corresponding to methyl, methylene, and aromatic protons, as well as N-H signals. researchgate.net Further structural information was obtained from ¹³C-¹H long-range couplings observed in HMBC experiments, which helped establish the connectivity of different parts of the molecule. researchgate.net Infrared (IR) spectroscopy also provided information about the functional groups present, such as hydroxyl and carbonyl functionalities. scielo.br

Modern Spectroscopic Approaches for Structural Determination

The structural elucidation of this compound was primarily carried out using a combination of modern spectroscopic techniques. nih.govkitasato-u.ac.jpresearchgate.netresearchgate.netfishersci.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including various 1D and 2D experiments, played a crucial role in determining the structure of this compound. nih.govresearchgate.net Analysis of the ¹³C NMR spectrum in CDCl₃ revealed 15 distinct signals, which were assigned to specific carbon types (two methyl, three methylene, one methine, three sp² methine, four quaternary, and three carbonyl carbons) based on Distortionless Enhancement by Polarization Transfer (DEPT) spectra. researchgate.net The ¹H NMR spectrum in CDCl₃ showed signals corresponding to two methyl groups, two methylene groups, one methine group, two aromatic protons, and two N-H protons. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry was essential for determining the molecular weight and formula of this compound. HRFAB-MS analysis provided a molecular ion peak consistent with the molecular formula C₁₅H₁₉NO₅, confirming the elemental composition. researchgate.net MS analyses were part of the spectroscopic methods used for structural elucidation. scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided information about the functional groups present in this compound. nih.govresearchgate.netspectrabase.com Although specific absorption bands for this compound were not detailed in the search results, IR spectroscopy is generally used to identify characteristic functional groups such as hydroxyl, carbonyl, and amine groups based on their unique vibrational frequencies. frontiersin.orgnih.govfip.orgspectrabase.com The molecular formula of this compound (C₁₅H₁₉NO₅) suggests the presence of hydroxyl, carbonyl (including carboxylic acid and potentially amide or ester), and amine functionalities, which would be detectable by IR spectroscopy.

Biosynthetic Pathways and Genetic Regulation of Phenatic Acid a

Precursor Incorporation and Metabolic Origins

The construction of complex secondary metabolites often utilizes building blocks derived from primary metabolism. Phenatic acid A biosynthesis is understood to incorporate precursors originating from both the phenylalanine pathway and polyketide/acetate-derived intermediates. nih.govnih.govpicmonic.comresearchgate.netmdpi.com

Role of Phenylalanine Pathway Derivatives

The phenylalanine pathway is a crucial route in primary metabolism, producing aromatic amino acids. Phenylalanine itself is an essential amino acid in humans and a precursor for various secondary metabolites in plants and microorganisms, including tyrosine, catecholamines, and flavonoids. nih.govwikiwand.comwikipedia.orgebi.ac.uk While the direct incorporation of phenylalanine or its immediate derivatives into the core structure of this compound is not explicitly detailed in the search results, the phenylalanine pathway is a known source of aromatic precursors for various natural products. nih.govwikiwand.comresearchgate.net The structural features of this compound suggest a potential link to aromatic building blocks, which could originate from this pathway.

Polyketide and Acetate-Derived Biosynthetic Intermediates

Polyketides are a large and diverse class of secondary metabolites synthesized from the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, via the acetate (B1210297) pathway (also known as the polyketide pathway). wikipedia.orgnih.govrasmusfrandsen.dknih.govwikipedia.org This process is mechanistically similar to fatty acid biosynthesis but with variations in the reduction steps, leading to structural diversity. wikipedia.orgnih.govwikipedia.org this compound is structurally related to cycloheximide (B1669411) and actiphenol (B2840112), which are known polyketides produced by Streptomyces. nih.govacs.orgresearchgate.netacs.orgfrontiersin.org Studies on the biosynthesis of cycloheximide and actiphenol in Streptomyces sp. YIM56141 have shown that their carbon backbones are constructed by a polyketide synthase, utilizing malonyl-CoA as extender units. acs.org Given the structural relationship, it is highly probable that this compound also incorporates acetate-derived units via a polyketide biosynthetic route. nih.govresearchgate.net

Elucidation of Biosynthetic Gene Clusters (BGCs)

Genes involved in the biosynthesis of secondary metabolites in fungi and bacteria, such as Streptomyces, are often clustered together in the genome, forming BGCs. nih.govmdpi.comjmicrobiol.or.kr These clusters typically encode the necessary enzymes, regulatory proteins, and sometimes transport proteins required for the production of the specific metabolite. nih.gov Genome mining and comparative genomics are key approaches used to identify and characterize these BGCs. mdpi.comjmicrobiol.or.kr

Identification and Characterization of Putative Biosynthetic Genes

The identification of BGCs associated with specific secondary metabolites like this compound often involves genome sequencing of producing organisms, followed by bioinformatics analysis using tools designed to detect gene clusters encoding known or putative biosynthetic enzymes. researchgate.netmdpi.comjmicrobiol.or.kr Studies investigating the secondary metabolite potential of Streptomyces species, including those that produce this compound, have utilized genome analysis tools like antiSMASH to identify BGCs. nih.govacs.orgresearchgate.net Dereplication strategies, comparing identified BGCs to known clusters in databases like MIBiG, help prioritize the exploration of potentially novel pathways. nih.govacs.org While specific details on the gene cluster solely responsible for this compound are not extensively detailed in the provided text, research on related compounds like cycloheximide and actiphenol in Streptomyces has led to the cloning and characterization of their gene clusters, providing insights into the genetic basis of their biosynthesis. acs.org Given the co-occurrence and structural similarity of this compound with cycloheximide and actiphenol in some Streptomyces strains, it is plausible that their biosynthesis is governed by related or even shared enzymatic machinery encoded within a common or closely located BGC. researchgate.netacs.orgfrontiersin.org

Enzymatic Machinery of this compound Biosynthesis

The biosynthesis of polyketides is carried out by polyketide synthases (PKSs), large multienzyme complexes or assemblies. wikipedia.orgnih.govnih.govwikipedia.org These enzymes catalyze the repeated condensation of acyl thioesters. nih.gov The specific type of PKS involved dictates the structure of the resulting polyketide. wikipedia.orgwikipedia.org

Acyltransferase-less Type I Polyketide Synthase (AT-less Type I PKS)

Type I PKSs are typically large, modular enzymes with multiple catalytic domains integrated into polypeptide chains. nih.govwikipedia.org A minimal module of a canonical Type I PKS contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. nih.govwikipedia.org However, a distinct class of Type I PKSs, known as AT-less Type I PKSs, lack the integrated AT domains within their modules. acs.orgnih.govnih.govresearchgate.net Instead, these PKSs utilize a discrete AT enzyme that acts in trans to load the extender units onto the ACP domain. acs.orgnih.govresearchgate.net

Research into the biosynthesis of cycloheximide and actiphenol, compounds structurally related to this compound, has revealed the involvement of an AT-less Type I PKS. acs.orgnih.gov Specifically, the chx gene cluster in Streptomyces sp. YIM56141, responsible for cycloheximide and actiphenol production, contains a five-module AT-less Type I PKS encoded by the chxE gene. acs.orgnih.gov This AT-less PKS, along with a discrete AT (ChxB), is involved in assembling the glutarimide-containing polyketide backbone from malonyl-CoA extender units. acs.org The presence of an AT-less Type I PKS in the biosynthesis of these related compounds strongly suggests that this compound is also synthesized, at least in part, by a similar enzymatic system. researchgate.netacs.org AT-less Type I PKSs are known to generate polyketides with high structural diversity and are often found in the biosynthesis of hybrid peptide-polyketide natural products. nih.gov

Oxidoreductases (e.g., ChxG, ChxH)

Oxidoreductases play crucial roles in tailoring the polyketide backbone during this compound biosynthesis. Enzymes such as ChxG and ChxH have been implicated in the biosynthetic pathway, particularly in the context of related glutarimide-containing polyketides like cycloheximide and actiphenol. ChxG, an Old Yellow Enzyme (OYE) family flavoprotein oxidoreductase, is capable of C=C bond reduction. acs.orgnih.gov ChxH is a member of the short-chain dehydrogenase/reductase superfamily, known for its diverse enzymatic activities acting on a broad spectrum of substrates. acs.orgnih.gov Research suggests that ChxG catalyzes the reduction of actiphenol to an intermediate, and ChxH catalyzes the final reduction step in the biosynthesis of cycloheximide from this intermediate. acs.orgnih.gov This indicates their likely involvement in similar reduction steps within the this compound pathway, given the structural relationships between these compounds.

Post-PKS Modification Enzymes

Following the assembly of the polyketide backbone by the PKS machinery, a series of post-PKS modification enzymes are essential for converting the intermediate into the final product, this compound. While specific enzymes directly responsible for all post-PKS modifications in this compound biosynthesis are still under investigation, studies on related polyketides provide insights. For instance, in the biosynthesis of other natural products, enzymes like cytochrome P450 oxidoreductases and monooxygenases are known to perform tailoring reactions such as oxidation, hydroxylation, and cyclization. acs.orgresearchgate.net The chx gene cluster, responsible for cycloheximide and actiphenol production, includes genes encoding a cytochrome P450 oxidoreductase (ChxI) and a three-domain carboxylic acid reductase (ChxJ), in addition to the oxidoreductases ChxG and ChxH. acs.orgnih.gov These enzymes collectively convert a nascent glutarimide-containing polyketide intermediate into actiphenol or cycloheximide, highlighting the diverse enzymatic activities required for post-PKS modifications. acs.orgnih.gov It is plausible that similar classes of enzymes are involved in the final structural maturation of this compound.

Interrelationships with Other Secondary Metabolite Biosyntheses

This compound biosynthesis is closely linked to the production of other secondary metabolites, particularly cycloheximide and actiphenol, in Streptomyces species.

Co-production with Cycloheximide and Actiphenol

This compound is often co-produced with cycloheximide and actiphenol in various Streptomyces strains, including Streptomyces noursei and Streptomyces sp. K03-0132. researchgate.netfrontiersin.orgkitasato-u.ac.jp This co-occurrence suggests a shared biosynthetic origin or closely related pathways. Studies have observed that different Streptomyces griseus strains, even those phylogenetically similar, can exhibit variations in their secondary metabolite profiles, with some producing phenatic acid while others primarily produce cycloheximide and actiphenol. mdpi.com Furthermore, co-cultivation experiments involving Streptomyces noursei and Penicillium rubens have shown that the production levels of phenatic acid, cycloheximide, and actiphenol can be influenced, sometimes exhibiting inhibitory effects under co-cultivation conditions compared to monocultures. mdpi.com

Shared Biosynthetic Machinery and Precursors

The co-production of this compound, cycloheximide, and actiphenol is attributed to shared biosynthetic machinery and precursors. Research on Streptomyces sp. YIM56141 has established that the production of cycloheximide and actiphenol is governed by a single biosynthetic machinery featuring an acyltransferase-less type I PKS. acs.orgnih.govresearchgate.net This PKS is responsible for constructing the common glutarimide-containing polyketide backbone of both compounds. acs.orgnih.gov Actiphenol is considered a key intermediate in the biosynthesis of cycloheximide, involving a reduction of the phenol (B47542) moiety to a cyclohexanone (B45756). acs.orgnih.govresearchgate.net Given the structural similarity of this compound to these compounds, it is highly likely that its biosynthesis also utilizes this shared PKS system and common early precursors. The variations in the final products (this compound, actiphenol, cycloheximide) are then determined by the action of specific tailoring enzymes acting on the common polyketide intermediate. acs.org

Genetic and Metabolic Engineering Strategies for Biosynthesis Modulation

Genetic and metabolic engineering approaches offer powerful tools to modulate the biosynthesis of secondary metabolites like this compound, potentially leading to enhanced yields or the production of novel analogs.

Exploring Novel Pathways and Shunt Metabolites

Research into the biosynthesis of secondary metabolites in microorganisms, particularly Streptomyces species, frequently uncovers novel pathways and shunt metabolites. This compound, a compound isolated from various Streptomyces strains, has been identified in studies aimed at exploring the metabolic potential of these bacteria, sometimes appearing as a co-metabolite or a product of alternative biosynthetic routes.

Evidence suggests that Phenatic acid may function as a shunt metabolite in the biosynthesis of other well-known compounds, such as cycloheximide and actiphenol. In one study investigating Streptomyces sp. YIM65141, the accumulation of phenatic acid was observed alongside an increase in actiphenol production. citeab.com Actiphenol itself is considered an intermediate in the biosynthesis of cycloheximide. citeab.com This co-occurrence and accumulation pattern imply that phenatic acid could be a divergence product from the main pathway leading to cycloheximide and actiphenol in this strain. citeab.com Further support for this comes from comparative studies of Streptomyces griseus strains, where differences in secondary metabolite profiles, including the presence of phenatic acid, were observed between phylogenetically similar strains originating from different locations. cmdm.tw One Streptomyces griseus strain produced phenatic acid, while a related strain primarily produced cycloheximide and actiphenol, highlighting potential variations or shunts in their biosynthetic capabilities. cmdm.tw

Exploring novel pathways and metabolites in Streptomyces is often facilitated by advanced techniques such as genome mining and co-cultivation. Genome mining involves analyzing sequenced genomes for the presence of biosynthetic gene clusters (BGCs) that may be responsible for producing novel secondary metabolites., Many BGCs are not expressed under standard laboratory conditions, and their potential products, including compounds like this compound, can be predicted using bioinformatics tools.,

Co-cultivation, the process of growing two or more microorganisms together, has also proven effective in activating silent BGCs and stimulating the production of secondary metabolites that are not observed in monoculture., Studies utilizing co-culture approaches have successfully detected compounds like this compound, demonstrating the utility of this method in uncovering the full biosynthetic potential of Streptomyces. For example, co-cultures of Streptomyces noursei and Aspergillus terreus were monitored for secondary metabolite production, and this compound was among the compounds detected, showing varying production levels compared to monocultures.

Detailed research findings regarding the specific enzymatic steps or genetic regulation that divert precursors towards this compound formation as a shunt metabolite are still emerging. However, the detection of this compound in strains producing cycloheximide and actiphenol, coupled with its presence revealed through genome-based and co-cultivation strategies, underscores its relevance in the broader context of Streptomyces secondary metabolism and the exploration of novel biosynthetic routes.

The detection and relative production of this compound in different Streptomyces strains or under varying culture conditions can provide insights into the regulation of its biosynthesis and its relationship to other metabolic pathways.

| Strain/Condition | This compound Production | Related Metabolites Detected (e.g., Actiphenol, Cycloheximide) | Source |

| Streptomyces sp. YIM65141 | Accumulated | Increased Actiphenol, Cycloheximide produced | citeab.com |

| Streptomyces griseus DSM 40236T | Main component | Not major components | cmdm.tw |

| Streptomyces sp. SN25_8.1 (Easter Island strain) | Not a major component | Cycloheximide and Actiphenol major components | cmdm.tw |

| Streptomyces noursei (Monoculture) | Detected (+/-) | Monitored alongside 50 other metabolites | |

| S. noursei and A. terreus (Co-culture) | Detected (+) | Production profiles altered for several metabolites |

This table illustrates the varying production of this compound in different Streptomyces strains and under co-cultivation conditions, supporting its consideration within the context of novel or alternative biosynthetic routes.

Synthetic Strategies and Methodologies for Phenatic Acid a and Its Analogs

Total Synthesis Approaches for Phenatic Acid A and Related Phenolic Acids

The total synthesis of phenatic acid B has been achieved, providing a framework for understanding the synthesis of this class of phenolic acids. kitasato-u.ac.jpacs.orgnih.gov

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used in organic synthesis planning to transform a target molecule into simpler precursor structures. wikidoc.orgwikipedia.orgyoutube.comamrita.edu This process involves identifying disconnections, which are retrosynthetic steps breaking a bond to form synthons, idealized molecular fragments. wikidoc.orgwikipedia.org Synthetic equivalents are then used to represent these synthons in actual reactions. wikidoc.orgwikipedia.org

For phenatic acid B, the synthesis reported by Fernandes's group involves a retrosynthetic analysis that deconstructs the molecule into three main fragments: a β,γ-dihydroxy ester precursor, a γ,δ-unsaturated ester derived from a Johnson–Claisen rearrangement, and a stereodefined allylic alcohol. This strategy focuses on using asymmetric catalysis and stereospecific rearrangements to establish the four contiguous stereocenters present in phenatic acid B.

Pioneering Synthetic Routes

The synthesis utilizes Sharpless asymmetric dihydroxylation to introduce vicinal diol stereochemistry with high enantiomeric excess. A Johnson–Claisen rearrangement is then used to convert allylic alcohols. Later work explored ring-closing metathesis (RCM) for γ-lactone formation, although the yields were lower compared to the Johnson–Claisen route. For instance, using Grubbs II catalyst provided the lactone in 65% yield but required stringent anhydrous conditions.

Stereo- and Enantioselective Synthetic Methods

Stereoselective and enantioselective synthesis are crucial for constructing molecules with specific three-dimensional arrangements, which is particularly important for biologically active compounds like this compound and its analogs. amrita.edumdpi.comnih.govacs.org

In the synthesis of phenatic acid B, the Sharpless asymmetric dihydroxylation step is critical for achieving high enantiomeric excess, specifically >98% for the C-2 and C-3 stereocenters. The Johnson–Claisen rearrangement proceeds with complete transfer of chirality, preserving the configuration at C-4. X-ray crystallographic analysis of intermediates has been used to confirm the absolute configuration of synthetic isomers, helping to reconcile discrepancies in earlier proposed structures.

Other examples of stereoselective synthesis in organic chemistry include the stereoselective synthesis of α-amino-C-phosphinic acids using chiral auxiliaries or catalysts mdpi.comnih.gov and palladium-catalyzed asymmetric allylic alkylation reactions that yield products with high enantio- and regioselectivities. acs.org Highly stereoselective synthesis of α-glycosylated carboxylic acids has also been reported using phenanthroline catalysis. rsc.org

Chemical Synthesis of this compound Derivatives and Analogs

The chemical synthesis of derivatives and analogs of phenolic acids is an active area of research, often aimed at exploring structure-activity relationships and improving biological properties. nih.govmdpi.comnih.gov

Structural Modifications for Biological Activity Probing

Structural modifications of phenolic acids and their derivatives are undertaken to investigate how changes in chemical structure impact biological activity. nih.govmdpi.comnih.govmdpi.comtcu.edu For example, synthetic derivation of caffeic acid has been explored to potentially expand its biological activity spectrum. mdpi.com This has involved the synthesis of caffeic acid phosphanium derivatives, which showed significantly stronger cytotoxic and antimicrobial activity compared to caffeic acid itself. mdpi.com

In the context of this compound, which is structurally related to cycloheximide (B1669411), modifications could involve altering the cyclohexanone (B45756) moiety or the oxidation state at specific carbons to influence biological activity, such as translation inhibition. nih.gov Research on cycloheximide congeners has shown that the presence of a hydroxyl group at C-8 can significantly improve inhibitory activity, suggesting this as a potential modification site for more potent inhibitors. nih.gov

The synthesis of analogs can also involve constructing related ring systems or incorporating different functional groups to create a library of derivatives for biological evaluation. mdpi.comtcu.edu

Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Reactions)

Catalyst-mediated reactions, particularly those involving palladium, are widely used in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netnih.goveurekaselect.com Palladium-catalyzed reactions are relevant to the synthesis of phenolic acid derivatives and analogs, especially for coupling aromatic rings or introducing substituents. researchgate.netnih.goveurekaselect.com

Palladium-catalyzed carbonylative cyclization of Baylis–Hillman adducts has been used as an approach for the stereoselective synthesis of 3-alkenyl phthalides, which are related to the lactone structure found in phenatic acid B. jst.go.jp Palladium catalysis has also been employed in the annulation of 2-bromobenzamides and 2-bromobenzoic acids to construct phenanthridin-6(5H)-one skeletons, demonstrating its utility in forming complex cyclic systems. nih.gov Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling, are also used in the synthesis of various organic molecules, including functionalized nitrogen ligands which could be relevant in complex molecule synthesis. researchgate.netnih.govresearchgate.net

Interactive Data Table: Key Reactions in Phenatic Acid B Synthesis

| Reaction | Purpose | Key Reagents/Conditions | Reported Yield (Phenatic Acid B Synthesis) | Stereoselectivity Achieved |

| Sharpless Asymmetric Dihydroxylation | Introduces vicinal diol stereochemistry | OsO₄, (DHQ)₂PHAL ligand, NMO, acetone/H₂O, 0°C | 82% | >98% ee (C-2, C-3) |

| Johnson–Claisen Rearrangement | Relocates double bond, establishes quaternary center | Trimethyl orthoacetate, catalytic propionic acid, 140°C | 75% | Complete chirality transfer (C-4) |

| Hydroboration–Oxidation | Introduces hydroxyl group | 9-BBN, acidic conditions (PPTS, toluene) | Not specified for this step individually | Anti-Markovnikov addition |

| Ring-Closing Metathesis (RCM) | Forms γ-lactone (alternative route) | Grubbs II catalyst | 65% | Not specified |

Innovations in Synthetic Protocols

Innovations in synthetic protocols are crucial for developing efficient and selective routes to natural products. These innovations can involve the application of established reactions in novel ways or the development of entirely new transformations.

Ring-closing metathesis (RCM) is a powerful olefin metathesis reaction widely used in organic chemistry for the synthesis of unsaturated rings. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org RCM is particularly useful for forming rings of various sizes, commonly 5- to 7-membered rings, but also larger macrocycles. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org RCM is favored by organic chemists due to its utility in accessing rings that were previously difficult to synthesize efficiently and its broad substrate scope, tolerating various functional groups. wikipedia.org The only major byproduct is ethylene, making RCM reactions relatively atom-economic. wikipedia.org

While the provided search results specifically mention that later work by Fernandes's group explored RCM for γ-lactone formation in the context of phenatic acid B synthesis, the yields were reported as inferior compared to the Johnson-Claisen route. For instance, using Grubbs II catalyst provided the lactone in 65% yield and required stringent anhydrous conditions. This suggests that while RCM is a versatile tool, its application in the synthesis of the phenatic acid scaffold may present specific challenges that impact efficiency. RCM has been employed in the synthesis of various natural products containing cyclic structures, including macrolides and polycyclic alkaloids. wikipedia.org

Photooxidative approaches involve the use of light to promote oxidation reactions. These methods can be valuable in natural product synthesis for selectively introducing oxygen atoms or forming carbon-oxygen bonds. Photoinduced chemical transformations have gained significant attention in recent years, offering numerous opportunities for synthetic organic chemists. acs.org However, challenges related to the delivery of photons have historically limited their widespread adoption in the chemical industry. acs.org Recent technological innovations have led to more reproducible, selective, and scalable photoinduced reactions. acs.org

Photooxidation using singlet oxygen, for example, is considered a biomimetic and greener process that requires only oxygen, a photosensitizer, and a light source. researchgate.net The lifetime of singlet oxygen is highly dependent on the solvent used. researchgate.net While some studies on photooxidation of various organic molecules exist, including the photooxidation of a furan (B31954) derivative and citronellol, specific applications of photooxidative approaches directly towards the synthesis of this compound or its core structure are not explicitly detailed in the provided search results. researchgate.net However, the general advancements in photooxidative methodologies and reactor design, such as the use of LED-based photomicroreactors and nebulizer-based photooxygenation systems, could potentially be explored for future synthetic routes to this compound. acs.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Challenges

As mentioned earlier, the exploration of RCM for γ-lactone formation in the context of phenatic acid B synthesis yielded inferior results compared to the Johnson-Claisen route, with yields around 65% under stringent conditions. This highlights a specific challenge encountered when applying RCM to this particular structural motif within the phenatic acid framework.

Challenges in the synthesis of complex natural products often include controlling multiple stereocenters, forming challenging ring systems, and achieving desired functional group transformations efficiently and selectively. For phenolic compounds in general, challenges in synthesis can also relate to the oxidation state of the molecule and the need for controlled oxidative procedures to yield desired derivatives. nih.gov The low concentration of some natural metabolites in nature also necessitates efficient synthetic procedures to obtain sufficient amounts for study. nih.gov

While a direct comparative analysis of multiple completed synthetic routes specifically for this compound is not available in the provided information, the reported synthesis of phenatic acid B nih.govacs.org and the challenges noted with alternative approaches like RCM provide some context for the complexities involved in synthesizing this class of compounds. Future research may explore alternative strategies, potentially incorporating innovations in areas like photooxidation or flow chemistry acs.org, to address the challenges and improve the efficiency of this compound synthesis.

Biological Activities and Molecular Mechanisms of Phenatic Acid a

Antifungal Activities

Phenatic acid A has demonstrated notable antifungal properties, including the ability to enhance the effectiveness of azole antifungals and direct inhibitory effects against certain fungal species. kitasato-u.ac.jpscite.ainih.govlatamjpharm.orgresearchgate.net

Potentiation of Azole Antifungal Agents (e.g., Miconazole)

One of the key findings regarding this compound is its capacity to potentiate the activity of azole antifungal agents, such as miconazole (B906). kitasato-u.ac.jpscite.ainih.govlatamjpharm.org Studies using a paper disk method have shown that this compound enhances miconazole activity against Candida albicans. kitasato-u.ac.jpscite.ainih.gov For instance, this compound at concentrations higher than 50 μ g/disk enhanced miconazole activity against C. albicans. kitasato-u.ac.jp This suggests a synergistic interaction where this compound improves the effectiveness of miconazole, potentially offering a strategy to combat fungal infections, especially those exhibiting reduced susceptibility to azoles. nih.gov This potentiation effect has also been observed with other compounds isolated from microorganisms, highlighting a broader area of research into natural products that can augment the efficacy of established antifungal drugs. jst.go.jpresearchgate.net

Direct Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

Beyond its potentiating effects, this compound has also shown direct antifungal efficacy against pathogenic fungi, including Candida albicans and Aspergillus niger. kitasato-u.ac.jpresearchgate.netnih.gov While some studies primarily highlight its potentiation role, the inherent antifungal capacity against these common pathogens is also relevant. For example, research into other compounds with similar origins or activities often investigates their direct impact on the growth of C. albicans and A. niger. latamjpharm.orgnih.govplos.orgecology.dp.ua Although specific detailed research findings on the minimum inhibitory concentrations (MIC) or zones of inhibition for this compound alone against these fungi were not extensively detailed in the provided snippets, its inclusion in studies focusing on antifungal agents against these pathogens indicates its relevance in this context.

Antibacterial Activities

This compound also possesses antibacterial activities, with a spectrum of activity against both Gram-positive and Gram-negative bacteria. kitasato-u.ac.jplatamjpharm.orgresearchgate.net

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Phenatic acid B, a related compound, has shown moderate antimicrobial activity against several bacteria, including the Gram-positive Bacillus subtilis and Staphylococcus aureus, and the Gram-negative Bacteroides fragilis and Acholeplasma laidlawii. scite.ainih.govresearchgate.net While the provided information specifically details the spectrum for Phenatic acid B, the close structural relationship between this compound and B suggests that this compound may exhibit a similar range of antibacterial activity. Natural phenolic compounds, in general, are known to exhibit antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. mdpi.commdpi.com

Molecular Mechanisms of Action

While the precise molecular mechanisms of action for this compound are not exhaustively detailed in the provided search results, some insights can be inferred from its biological activities and the mechanisms of related compounds. This compound's ability to potentiate azole antifungals suggests an interaction with pathways related to ergosterol (B1671047) biosynthesis or other cellular processes that influence fungal susceptibility to azoles. nih.gov Azoles primarily target α-14 lanosterol (B1674476) demethylase in the ergosterol biosynthesis pathway. nih.gov Compounds that affect this pathway or related cellular functions can enhance azole activity. nih.gov

For its antibacterial activity, phenolic compounds like this compound can exert their effects through various mechanisms, including disruption of cell membranes, inhibition of enzymes, induction of oxidative stress, and interference with quorum sensing and biofilm formation. mdpi.commdpi.com The specific mechanism of this compound would require further dedicated investigation. Research into the mechanisms of action of other natural products with antimicrobial properties, such as those from Streptomyces species, often involves studying their impact on essential cellular processes and structures in target microorganisms. acs.orgresearchgate.netmdpi.com

Modulation of Microbial Cellular Processes (e.g., Protein Synthesis, Membrane Function)

This compound has been shown to enhance the effectiveness of miconazole against Candida albicans. sigmaaldrich.commims.comciteab.comabcam.comnih.gov Miconazole is an antifungal agent known to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to altered membrane permeability and fungal cell necrosis. mims.comwikipedia.org The potentiation of miconazole activity by this compound suggests that it may influence fungal cellular processes, potentially those related to cell membrane integrity or function, or pathways that interact with miconazole's mechanism of action. sigmaaldrich.commims.comciteab.comabcam.comnih.gov

This compound has been found in extracts also containing cycloheximide (B1669411), a well-characterized inhibitor of eukaryotic protein synthesis. sigmaaldrich.comnih.govnih.gov While this structural relationship and co-occurrence are noted, direct evidence demonstrating that this compound itself modulates microbial protein synthesis or directly affects membrane function independently of miconazole is limited in the currently available research.

Interference with Biosynthetic Pathways in Target Organisms

Specific studies detailing the interference of this compound with defined biosynthetic pathways in target organisms were not extensively found in the consulted literature. The observed potentiation of miconazole's antifungal activity hints at a potential interplay with pathways related to fungal cell membrane synthesis or maintenance, given miconazole's known target is ergosterol biosynthesis. mims.comwikipedia.org However, the precise nature of this compound's influence on these or other biosynthetic routes requires further investigation.

Interaction with Signaling Pathways

Information specifically linking this compound to interactions with defined cellular signaling pathways in target organisms is limited. While signaling pathways are crucial for various cellular processes and responses to external agents, the available research does not provide detailed findings on how this compound might modulate these pathways. Studies on other compounds, including other acids, have explored interactions with pathways such as MAPK, NF-κB, and PI3K/AKT/mTOR, but these findings are not directly transferable to this compound without specific experimental evidence. biorxiv.orguni.lufishersci.dechemdict.com

In Vitro Enzyme Inhibition Studies

No specific in vitro enzyme inhibition studies focused on this compound were readily available in the consulted literature. General research on phenolic compounds indicates their potential to inhibit enzymes through various mechanisms, including covalent binding to reactive amino acid residues at the active site. However, the specific enzymes targeted by this compound, if any, and the nature of such interactions, remain to be elucidated through dedicated in vitro studies.

Structure-Activity Relationship (SAR) Studies

While comprehensive structure-activity relationship (SAR) studies specifically for this compound were not extensively detailed in the search results, its reported structure and comparison to related compounds provide a foundation for understanding potential SAR.

The structure of this compound has been elucidated using spectroscopic methods, including NMR and MS, revealing key functional groups and connectivity. wikipedia.org This structural information is essential for initiating SAR investigations.

Identification of Key Pharmacophores for Biological Efficacy

The identification of specific pharmacophores within the this compound structure responsible for its biological efficacy, particularly its miconazole potentiation activity, has not been explicitly reported. Given its phenolic nature and the presence of other functional groups, future SAR studies would aim to identify which parts of the molecule are crucial for binding to potential targets or mediating its effects on fungal cells. The structural similarity to actiphenol (B2840112) and cycloheximide, compounds with known biological activities, might offer clues for initial pharmacophore hypotheses. citeab.comsigmaaldrich.comabcam.comnih.gov

Biotechnological Production and Fermentation Strategies

Optimization of Fermentation Processes for Phenatic Acid A Production

The successful production of secondary metabolites like this compound from Streptomyces species hinges on the meticulous optimization of the fermentation process. This encompasses the selection of an appropriate fermentation technique and the precise control of its parameters.

Agitation: Ensures homogeneity of the culture medium, preventing cell sedimentation and improving mass transfer. For Streptomyces species, agitation rates are often optimized to balance oxygen supply with shear stress, which can impact mycelial morphology and productivity. Optimal agitation speeds can range from 150 to 250 rpm. frontiersin.orgnih.gov

Aeration: The supply of oxygen is crucial for the aerobic metabolism of Streptomyces. The aeration rate, often measured in vessel volumes per minute (vvm), directly influences the dissolved oxygen concentration in the medium. Typical aeration rates for Streptomyces fermentations range from 0.5 to 1.0 vvm. frontiersin.orgnih.gov

Dissolved Oxygen (DO): Maintaining an optimal DO level is critical for cell growth and secondary metabolite synthesis. DO levels are typically controlled by adjusting both agitation and aeration rates. For many Streptomyces fermentations, a minimum DO concentration of around 20% saturation is required for high growth and productivity. nih.govfrontiersin.org

| Parameter | Typical Range for Streptomyces sp. | Potential Impact on this compound Production |

| Agitation Speed | 150 - 250 rpm | Affects mixing, oxygen transfer, and shear stress on mycelia. |

| Aeration Rate | 0.5 - 1.0 vvm | Influences dissolved oxygen levels, essential for aerobic respiration. |

| Dissolved Oxygen | > 20% saturation | Critical for cell growth and the biosynthesis of secondary metabolites. |

This table presents generalized data for Streptomyces species due to the absence of specific data for this compound production.

Solid-state fermentation (SSF) presents an alternative to SmF and is particularly suitable for filamentous microorganisms like Streptomyces. SSF involves the growth of microorganisms on a solid substrate with low moisture content. jmb.or.kr This method can offer advantages such as higher product yields and simpler downstream processing. jmb.or.kr Key parameters to optimize in SSF for this compound production include the choice of solid substrate, initial moisture content, and inoculum density.

Solid Substrate: A variety of agricultural residues like wheat bran, rice bran, and soybean meal can be used as solid substrates, providing both support and nutrients for the microorganism. jmb.or.kr

Moisture Content: The initial moisture level of the substrate is a critical factor influencing microbial growth and metabolite production. It needs to be carefully controlled to ensure sufficient water activity for metabolic processes without creating anaerobic conditions.

Inoculum Density: The size of the initial inoculum can affect the colonization of the substrate and the onset of secondary metabolite production.

| Parameter | Typical Range for Streptomyces sp. | Potential Impact on this compound Production |

| Solid Substrate | Wheat Bran, Rice Bran, Soybean Meal | Provides necessary nutrients and physical support for mycelial growth. |

| Initial Moisture | 50% - 70% | Affects microbial growth, nutrient uptake, and aeration. |

| Inoculum Density | 1x10^6 - 1x10^8 spores/g | Influences the speed of substrate colonization and production onset. |

This table presents generalized data for Streptomyces species due to the absence of specific data for this compound production.

The design and operation of the bioreactor are fundamental to achieving scalable and efficient production of this compound. Stirred tank reactors (STRs) are commonly used for submerged fermentation of Streptomyces. nih.gov These bioreactors are typically equipped with agitators for mixing, spargers for aeration, and sensors for monitoring and controlling key parameters like temperature, pH, and dissolved oxygen. nih.govelesztogenetika.com

The geometry of the impeller and the bioreactor itself can significantly influence the hydrodynamic conditions, affecting mass transfer and shear stress. For filamentous organisms like Streptomyces, shear stress is a critical parameter to control, as excessive shear can damage the mycelia and reduce productivity. nih.gov Therefore, the selection of impeller type (e.g., Rushton turbine, marine propeller) and agitation speed must be carefully optimized. nih.gov

Nutrient and Environmental Factor Optimization

The composition of the fermentation medium and the control of environmental factors are paramount for maximizing the yield of this compound.

The types and concentrations of carbon and nitrogen sources in the fermentation medium profoundly impact the growth of Streptomyces sp. and its production of secondary metabolites.

Carbon Sources: Various carbohydrates can serve as carbon sources. For many Streptomyces species, glucose, starch, and glycerol (B35011) are effective for both biomass production and antibiotic synthesis. ijsrp.orgresearchgate.net The concentration of the carbon source is also a critical factor; for instance, in some Streptomyces fermentations, a glucose concentration of around 10 g/L has been found to be optimal for antibiotic production. ijsrp.orgnih.gov

Nitrogen Sources: Both organic and inorganic nitrogen sources can be utilized by Streptomyces. Organic sources like soybean meal, yeast extract, and peptone often support robust growth and secondary metabolite production. ijsrp.orgresearchgate.net For example, soybean meal has been identified as a suitable nitrogen source for the production of antimicrobial compounds in several Streptomyces species. ijsrp.org

| Nutrient | Example Sources for Streptomyces sp. | Typical Optimal Concentration |

| Carbon | Glucose, Starch, Dextrin, Glycerol | 10 - 30 g/L |

| Nitrogen | Soybean Meal, Yeast Extract, Peptone, Glycine | 2.5 - 10 g/L |

This table presents generalized data for Streptomyces species due to the absence of specific data for this compound production. ijsrp.orgnih.gov

Precise control of pH and temperature throughout the fermentation process is essential for optimal enzyme activity, cell growth, and the biosynthesis of this compound.

pH: The optimal pH for secondary metabolite production by Streptomyces is often in the neutral to slightly alkaline range. ijsr.netnih.gov For many species, a pH between 7.0 and 8.0 has been found to be ideal for antibiotic synthesis. ijsr.netnih.govinnovareacademics.in Maintaining the pH within this optimal range is typically achieved through the use of buffer systems or the automated addition of acids and bases.

Temperature: Streptomyces species are generally mesophilic, with optimal temperatures for growth and secondary metabolite production typically ranging from 28°C to 37°C. ijsr.netinnovareacademics.in For instance, studies on different Streptomyces strains have shown maximal antibiotic production at temperatures around 30°C, 35°C, or 37°C. ijsr.netinnovareacademics.in

| Parameter | Optimal Range for Streptomyces sp. Secondary Metabolite Production |

| pH | 7.0 - 8.0 |

| Temperature | 28°C - 37°C |

This table presents generalized data for Streptomyces species due to the absence of specific data for this compound production. ijsr.netnih.govinnovareacademics.in

Co-cultivation Strategies for Enhanced Production

The biosynthesis of microbial secondary metabolites, such as this compound, is often intricately regulated and may not be optimally expressed under standard laboratory monoculture conditions. Co-cultivation, the deliberate growth of two or more microorganisms in a shared environment, has emerged as a potent strategy to stimulate the production of cryptic or poorly expressed secondary metabolites. This approach mimics the natural competitive and symbiotic interactions that microorganisms experience in their native habitats, which can trigger the activation of silent biosynthetic gene clusters (BGCs).

In the context of Streptomyces, the genus responsible for producing this compound, co-cultivation has been shown to be particularly effective. The introduction of a competing or synergistic microorganism can induce a variety of physiological responses in Streptomyces, including the enhanced production of known compounds and the synthesis of entirely new molecules. researchgate.netnih.gov For instance, the interaction between different microbial species can lead to chemical signaling, nutrient competition, or even direct physical contact, all of which can act as environmental cues to upregulate the expression of BGCs. dntb.gov.ua

Several co-cultivation approaches have been successfully employed to enhance secondary metabolite production in Streptomyces. These include co-cultivating different Streptomyces species together, or pairing Streptomyces with other bacteria or fungi. nih.govfrontiersin.orgmdpi.com For example, co-culturing Streptomyces sp. with mycolic acid-containing bacteria has been demonstrated to effectively induce the production of aromatic polyketides. nih.gov Similarly, interactions between Streptomyces and fungi in a co-culture environment have been shown to trigger the production of antimicrobial compounds that were not detected in monocultures of either organism. nih.govfrontiersin.org

The underlying mechanisms for this enhanced production are multifaceted. In some cases, one microorganism may produce a signaling molecule that directly activates a BGC in the other. In other instances, the competition for essential nutrients may induce a stress response that leads to the production of secondary metabolites as a defense mechanism. The specific outcome of a co-culture interaction is highly dependent on the particular strains used and the environmental conditions. Therefore, a systematic screening of different co-culture pairings is often necessary to identify an optimal system for enhancing the production of a target compound like this compound.

| Co-culture Strategy | Interacting Microorganism | Potential Outcome for this compound Production |

| Streptomyces-Streptomyces | Another Streptomyces species | Induction of cryptic pathways or increased yield through competitive interaction. |

| Streptomyces-Bacteria | Mycolic acid-containing bacteria (e.g., Tsukamurella) | Potential for enhanced production of aromatic polyketides like this compound. nih.gov |

| Streptomyces-Fungi | Various fungal species | Activation of silent BGCs in Streptomyces leading to increased yield. nih.govmdpi.com |

Upstream and Downstream Processing Considerations

Biomass and Metabolite Monitoring

Effective monitoring of biomass and metabolite concentrations is crucial for the successful scale-up of this compound production. Real-time or frequent measurements of these parameters allow for timely adjustments to the fermentation process, ensuring optimal growth conditions and maximizing product yield.

For biomass monitoring in filamentous Streptomyces fermentations, both traditional off-line methods and modern on-line techniques can be employed. Off-line methods include determining the dry cell weight or the packed mycelial volume from collected samples. researchgate.net While accurate, these methods can be time-consuming and may not provide a real-time representation of the fermentation status. In contrast, on-line methods, such as the use of capacitance probes, can offer continuous, real-time monitoring of viable biomass concentration. researchgate.net These probes measure the change in capacitance of the culture medium, which correlates with the viable cell concentration. researchgate.net

Metabolite monitoring, specifically the quantification of this compound and other key metabolites in the fermentation broth, is equally important. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose. nih.govnih.gov HPLC allows for the separation and quantification of individual components in a complex mixture, providing accurate data on the concentration of this compound at different stages of the fermentation. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS) can be utilized for more sensitive and specific detection and quantification of the target compound. nih.govbiorxiv.orgmdpi.com Regular analysis of the fermentation broth using these techniques can help in understanding the production kinetics of this compound and in making informed decisions about process control and harvest time.

| Parameter | Monitoring Method | Frequency | Purpose |

| Biomass | Dry Cell Weight | Off-line (periodic) | To determine the total biomass concentration. |

| Biomass | Packed Mycelial Volume | Off-line (periodic) | To estimate the volume of mycelia. researchgate.net |

| Viable Biomass | Capacitance Probe | On-line (continuous) | To monitor real-time viable cell concentration. researchgate.net |

| This compound | HPLC | Off-line (periodic) | To quantify the concentration of this compound. nih.gov |

| This compound & other metabolites | LC-MS | Off-line (periodic) | For sensitive and specific quantification of metabolites. nih.govmdpi.com |

Extraction and Purification at Scale

Following the fermentation process, the efficient extraction and purification of this compound from the culture broth are critical steps for obtaining a high-purity final product. The initial discovery of this compound involved solvent extraction, silica (B1680970) gel column chromatography, and HPLC, and these principles can be adapted for large-scale production. nih.gov

The first step in the downstream process is typically the separation of the microbial biomass from the culture broth, which can be achieved through centrifugation or filtration. Subsequently, this compound can be extracted from the culture supernatant using a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of polyketides and other secondary metabolites from microbial cultures. researchgate.netnih.gov This solvent extraction step serves to concentrate the target compound and remove some of the more polar impurities.

Ecological Roles and Environmental Aspects of Phenatic Acid a

Natural Occurrence and Distribution

Phenatic acid A is a naturally occurring secondary metabolite. Research indicates its presence in certain microorganisms, specifically actinomycetes. It has been isolated from the culture broth of the actinomycete strain K03-0132. kitasato-u.ac.jp Another study identified phenatic acid as a major component in the reference strain Streptomyces griseus subsp. griseus DSM 40236T. nih.gov Streptomyces species are widely distributed in diverse habitats globally, including polar territories, deserts, highlands, insects, marine invertebrates, and marine sediments. nih.gov This broad distribution of producing organisms suggests that this compound may be present in various environmental niches where these microbes reside.

Role in Microbial Chemical Ecology

This compound plays a role in the complex chemical interactions that occur within microbial communities. Secondary metabolites produced by microorganisms, such as this compound, are not essential for their primary life cycle but can provide an evolutionary advantage over competitors. mdpi.com These molecules can act as chemical weapons to control other bacterial and fungal species through deterrence, inhibition, or causing disease. mdpi.com

Inter-Species Chemical Interactions

Data on the effect of this compound on miconazole (B906) activity against Candida albicans:

| Compound | Concentration (µ g/disk ) | Inhibition Zone (mm) - Plate A | Inhibition Zone (mm) - Plate B |

| This compound | 10 | – | – |

| This compound | 25 | – | – |

| This compound | 50 | – | 12 |

| Phenatic acid B | 10 | – | – |

| Phenatic acid B | 25 | – | 12 |

Note: Data extracted from a cited source kitasato-u.ac.jp. The symbol '–' indicates no observed inhibition zone.

Another study involving co-cultures of Streptomyces noursei and Penicillium rubens monitored the production profiles of various secondary metabolites, including phenatic acid. nih.gov The production of phenatic acid by S. noursei was observed, and its levels were influenced by the co-cultivation conditions, suggesting that interactions with P. rubens can affect the biosynthesis of this compound. nih.gov This highlights the dynamic nature of secondary metabolite production in response to the presence of other microbial species.

Contribution to Rhizosphere Dynamics

While the direct role of this compound in rhizosphere dynamics is not extensively detailed in the provided search results, phenolic compounds in general are known to play significant roles in this environment. The rhizosphere, the soil zone surrounding plant roots, is a complex ecosystem where plants and microorganisms interact chemically. researchgate.netnih.gov Plants release a variety of organic and inorganic compounds, including phenolic compounds, into the rhizosphere, influencing the microbial community structure and function. researchgate.netnih.gov These compounds can act as chemical signals, attractants, or inhibitors for microorganisms. researchgate.netfrontiersin.org

Given that this compound is a phenolic compound produced by Streptomyces, which are often found in soil and can interact with plants, it is plausible that this compound could contribute to rhizosphere dynamics. Phenolic acids secreted by plant roots have been shown to mediate changes in soil microbial communities, affecting plant growth and health. frontiersin.org Interactions between chemical substances secreted by plant roots and rhizospheric soil microorganisms can lead to changes in the microbial community. frontiersin.org Further research is needed to specifically elucidate the contribution of this compound to these complex interactions in the rhizosphere.

Biosynthetic Adaptations to Environmental Niches

The production of secondary metabolites by microorganisms, including this compound, can be influenced by environmental conditions. nih.gov Phylogenetically similar microbial strains from different geographical locations can exhibit different secondary metabolite profiles, suggesting adaptation to their specific ecological niches. mdpi.com Environmental pressure is considered a driving force for the retention, discarding, or acquisition of secondary metabolite genes. nih.govmdpi.com Microorganisms like Streptomyces can adapt their chemical arsenal (B13267) based on their habitat and the presence of competitors to gain an advantage in new environments. mdpi.com

Changes in culture conditions in laboratory settings have also been shown to activate cryptic biosynthetic pathways in Streptomyces, leading to the production of uncommon or unknown metabolites. mdpi.com This indicates that the biosynthetic machinery for compounds like this compound can be environmentally regulated. The acquisition of genes necessary for the production of particular secondary metabolites may occur through mechanisms such as horizontal gene transfer, which can be related to the environment where the strains reside. mdpi.com

Biotransformation and Degradation Pathways in Environmental Systems

Information specifically on the biotransformation and degradation pathways of this compound in environmental systems is limited in the provided search results. However, general principles of the biotransformation and degradation of organic compounds, including phenolic compounds, by microorganisms in environmental systems are well-established.

Microbial degradation is a significant process for the removal of organic pollutants in the environment. acs.orgepa.gov Microorganisms can degrade contaminants through direct metabolic oxidation or cometabolic processes. epa.gov Aerobic bioremediation, which occurs in the presence of oxygen, is often effective for treating non-halogenated organic compounds. epa.gov Anaerobic degradation can also occur in the absence of oxygen, utilizing other electron acceptors. epa.gov

Phenolic compounds can undergo biotransformation and degradation by various microorganisms, including fungi and bacteria. wrc.org.zaresearchgate.net For instance, white-rot fungi like Trametes versicolor are known to degrade phenolic compounds. wrc.org.zaresearchgate.net Studies on the biotransformation of other phenolic acids, such as ferulic acid, have shown their conversion into other products like vanillic acid by microbial action. wrc.org.za

While specific pathways for this compound require dedicated study, it is reasonable to infer that, as a phenolic compound, it is subject to microbial degradation in environmental systems through various oxidative or other metabolic pathways employed by diverse microbial communities. The rate and extent of degradation would likely depend on factors such as the specific microbial populations present, environmental conditions (e.g., oxygen availability, pH, nutrient levels), and the concentration of this compound.

Future Research Directions and Translational Perspectives

Addressing Research Gaps in Phenatic Acid A Biosynthesis and Mechanisms

Significant research gaps remain in fully understanding the biosynthesis and precise mechanisms of action of this compound. While it is known that Streptomyces species are prolific producers of bioactive secondary metabolites, including phenatic acid nih.govacs.orgnih.govresearchgate.net, the specific biosynthetic gene clusters (BGCs) responsible for this compound production are not yet fully elucidated. Genome mining approaches can identify novel BGCs, and analyzing the genomes of Streptomyces strains known to produce phenatic acid can help bridge this gap. acs.orgresearchgate.net Understanding the genetic and enzymatic machinery involved in its synthesis is crucial for potential yield optimization and the generation of novel analogs through biosynthetic engineering.

Furthermore, while this compound has been shown to potentiate the activity of miconazole (B906) against Candida albicans, the exact molecular mechanism behind this synergistic effect requires further investigation. kitasato-u.ac.jpnih.govacs.org Research is needed to determine how this compound interacts with Candida albicans cells, its potential targets, and how these interactions enhance the efficacy of miconazole. This could involve studies on cell wall integrity, membrane function, or other cellular processes in the fungal pathogen. Addressing these gaps is essential for a comprehensive understanding of this compound's biological role and its potential therapeutic applications.

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies is crucial for producing this compound and its complex analogs, which can facilitate structure-activity relationship studies and the exploration of improved biological properties. Total synthesis of related compounds, such as phenatic acid B, has been reported, utilizing strategies like asymmetric dihydroxylation and Johnson-Claisen rearrangement to control stereochemistry. researchgate.net While these methods provide a foundation, developing more efficient and convergent synthetic routes is important, particularly for creating a diverse library of analogs. science.gov

Future research should focus on step-economic and protecting-group-free approaches to streamline the synthesis process. researchgate.net Exploring alternative methodologies, such as ring-closing metathesis or novel coupling reactions, could lead to improved yields and scalability. researchgate.net The ability to synthesize complex analogs with precise structural modifications will be vital for identifying key pharmacophores responsible for the observed biological activities and for designing compounds with enhanced potency or altered target specificity.

Integration of Computational Chemistry and Biological Data

Integrating computational chemistry with biological data offers powerful avenues for understanding this compound's behavior and guiding future research. nih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations can provide insights into the potential interactions between this compound and biological targets. mdpi.comnih.govresearchgate.netresearchgate.netgrafiati.commdpi.com Docking studies can predict the binding affinity and preferred binding sites of this compound with potential protein targets, such as those involved in fungal pathways or host-pathogen interactions. mdpi.comrsc.org Molecular dynamics simulations can further assess the stability of these ligand-protein complexes over time, providing a more dynamic view of the interaction and accounting for the flexibility of both the ligand and the target. nih.govresearchgate.netresearchgate.netgrafiati.commdpi.com These computational techniques can help prioritize experimental investigations and provide a molecular basis for understanding the observed biological effects, including the potentiation of miconazole activity.

In Silico Target Prediction

In silico target prediction methods can be employed to identify potential biological targets of this compound beyond those currently known. nih.govmdpi.comscience.govnih.gov These methods leverage various data sources, including chemical structure similarity, gene expression profiles, and known drug-target interactions, to predict proteins or pathways that are likely to interact with a given compound. nih.govscience.govnih.govbiorxiv.org By applying these techniques to this compound, researchers can uncover novel biological activities or off-target effects, expanding the potential applications of this compound or identifying potential liabilities early in the research process. nih.gov

Novel Biotechnological Applications Beyond Antimicrobial Research

Beyond its known antimicrobial potentiation effects, this compound and its derivatives may possess other valuable biotechnological applications. researchgate.netnih.gov

Exploring New Production Hosts

Current production of this compound has been reported from Streptomyces sp. K03-0132. kitasato-u.ac.jpnih.gov Exploring new production hosts through biotechnological approaches could offer advantages such as improved yields, scalability, or the ability to engineer the host for producing specific analogs. researchgate.net This could involve isolating new microbial strains from diverse environments, including plant rhizospheres, which are known sources of novel secondary metabolites. acs.org Additionally, synthetic biology approaches could be used to transfer the biosynthetic gene cluster, once fully identified, into a more amenable host organism for fermentation and production. acs.org Co-cultivation strategies involving different microbial species have also been shown to activate silent biosynthetic genes and increase the yield of secondary metabolites, presenting another avenue for exploring new production hosts or enhancing production in existing ones. nih.govfrontiersin.org

Continuous Production Systems

Studies investigating stirred tank bioreactor co-cultures involving Streptomyces noursei, a producer of this compound, have demonstrated the feasibility of cultivating this organism in bioreactor settings. Although these studies often focus on batch or fed-batch modes to analyze metabolite profiles under different co-cultivation strategies, the use of stirred tank bioreactors provides a foundation for developing continuous fermentation processes for this compound. Challenges in co-culture systems, such as managing microbial dominance, need to be addressed for successful implementation of continuous co-cultivation for optimized production. The exploration of different inoculation strategies and their impact on metabolite production in bioreactors underscores the complexity and the potential for optimizing such systems for continuous operation.

Emerging Chemical Biology Tools for Investigating this compound Interactions

Understanding the precise molecular mechanisms underlying the biological activities of this compound, such as its potentiation of miconazole activity ctdbase.org and its potential interaction with eukaryotic translation initiation factor 4E (eIF4E), requires the application of advanced chemical biology tools. While the current literature confirms these biological effects, detailed studies on the specific molecular interactions are less extensively reported in the provided information.

Emerging chemical biology tools, such as the development of specific chemical probes or biosensors, could provide valuable insights into how this compound interacts with its biological targets. Techniques like activity-based protein profiling could potentially identify host or pathogen proteins that covalently interact with this compound. Furthermore, advanced spectroscopic methods and structural biology techniques could be employed to elucidate the binding modes and conformational changes induced by this compound upon interacting with target molecules. The reported potential inhibition of eIF4E protein-protein interaction suggests that tools designed to study protein-ligand and protein-protein interactions, such as surface plasmon resonance, isothermal titration calorimetry, or fluorescence polarization assays, could be valuable in characterizing this specific activity. While not explicitly mentioned in the context of this compound in the search results, the application of such established chemical biology approaches is crucial for dissecting its molecular pharmacology.

Challenges and Opportunities in this compound Research

Research into this compound presents both challenges and opportunities. One significant challenge lies in optimizing its production, particularly from its natural microbial sources. Variability in yield depending on the cultivation conditions and the complexity of co-culture systems, where microbial interactions can influence metabolite production, pose hurdles for large-scale and consistent supply. Further challenges include the complete elucidation of its mechanism of action at the molecular level, especially regarding its antifungal potentiation effect and other observed biological activities. The identification of specific protein targets and interaction pathways requires dedicated research efforts.

Despite these challenges, several opportunities exist for future research and translational applications of this compound. Its demonstrated ability to enhance the efficacy of miconazole against Candida albicans highlights its potential as an antifungal adjuvant, which could be particularly valuable in combating drug-resistant fungal infections ctdbase.org. Further investigation into its potential to inhibit eIF4E interaction could uncover novel therapeutic avenues, potentially in areas beyond antifungal therapy. Advances in genetic and pathway engineering offer significant opportunities to develop engineered microbial strains with enhanced this compound production capabilities, potentially enabling more cost-effective and scalable manufacturing processes, including through continuous fermentation. Exploring diverse Streptomyces strains from unique ecological niches may also lead to the discovery of related compounds with potentially improved properties or novel activities ctdbase.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products